[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate;4-methylbenzenesulfonic acid
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Overview
Description
Cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate, commonly referred to as Cis-tosylate, is a complex organic compound. It features a dichlorophenyl group, a triazole ring, and a dioxolane ring, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-tosylate typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes may include:
Formation of the Dioxolane Ring: This step might involve the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Attachment of the Dichlorophenyl Group: This step may involve a substitution reaction using a dichlorobenzene derivative.
Industrial Production Methods
Industrial production methods for Cis-tosylate would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Cis-tosylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl or triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or various halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: Research may focus on its potential therapeutic properties, such as antifungal or antibacterial activity.
Industry: Cis-tosylate could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Cis-tosylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate: This compound is structurally similar but may have different functional groups or stereochemistry.
Other Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole or itraconazole, which are known for their antifungal properties.
Uniqueness
Cis-tosylate’s uniqueness lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H27Cl2N3O8S2 |
---|---|
Molecular Weight |
656.6 g/mol |
IUPAC Name |
[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H19Cl2N3O5S.C7H8O3S/c1-14-2-5-17(6-3-14)31(26,27)29-10-16-9-28-20(30-16,11-25-13-23-12-24-25)18-7-4-15(21)8-19(18)22;1-6-2-4-7(5-3-6)11(8,9)10/h2-8,12-13,16H,9-11H2,1H3;2-5H,1H3,(H,8,9,10)/t16-,20+;/m0./s1 |
InChI Key |
MCKPCMOBVKVYIJ-VASSOYJASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CO[C@@](O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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